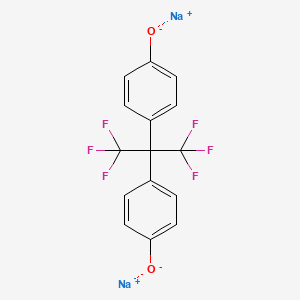
BIS-AF-Sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BIS-AF-Sodium salt, also known as 2,2-Bis(4-hydroxyphenyl)hexafluoropropane disodium salt, is a fluorinated derivative of bisphenol A. This compound is primarily used in research applications, particularly in the field of proteomics. It is known for its high stability and unique chemical properties, making it a valuable compound in various scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of BIS-AF-Sodium salt involves the reaction of 2,2-Bis(4-hydroxyphenyl)hexafluoropropane with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the sodium hydroxide acts as a base to deprotonate the hydroxyl groups of the bisphenol compound, resulting in the formation of the disodium salt. The reaction conditions usually involve moderate temperatures and stirring to ensure complete dissolution and reaction of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
BIS-AF-Sodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of halogenated or nitrated derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions typically occur under acidic or basic conditions.
Substitution: Halogenation reactions often use halogens like chlorine or bromine, while nitration reactions use nitric acid and sulfuric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Substitution: Halogenated or nitrated bisphenol derivatives.
Reduction: Hydroquinone derivatives.
Applications De Recherche Scientifique
BIS-AF-Sodium salt is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of high-performance polymers and materials
Mécanisme D'action
The mechanism of action of BIS-AF-Sodium salt involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, altering their structure and function. This interaction can affect various cellular pathways, leading to changes in cellular processes and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A: A widely used industrial chemical with similar structural properties but lacks the fluorinated groups.
Bisphenol S: Another bisphenol derivative used as a substitute for bisphenol A, with different chemical properties.
Bisphenol F: A bisphenol compound with a different substitution pattern on the aromatic rings
Uniqueness
BIS-AF-Sodium salt is unique due to its fluorinated structure, which imparts high stability and resistance to degradation. This makes it particularly valuable in applications requiring long-term stability and resistance to harsh conditions .
Propriétés
IUPAC Name |
disodium;4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6O2.2Na/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10;;/h1-8,22-23H;;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMXQPALCMNDKC-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)[O-])(C(F)(F)F)C(F)(F)F)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6Na2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













